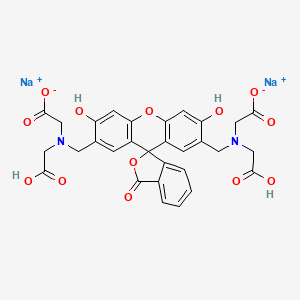

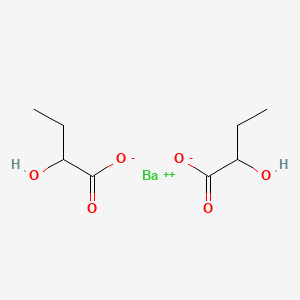

![molecular formula C49H71N13O10 B1139629 2-[[1-[2-[[2-[[2-[[2-[[2-(2-氨基丙酰氨基)-5-(二氨基甲亚氨基)戊酰基]氨基]-3-甲基丁酰基]氨基]-3-(4-羟基苯基)丙酰基]氨基]-3-甲基戊酰基]氨基]-3-(1H-咪唑-5-基)丙酰基]吡咯烷-2-羰基]氨基]-3-苯基丙酸 CAS No. 51833-76-2](/img/structure/B1139629.png)

2-[[1-[2-[[2-[[2-[[2-[[2-(2-氨基丙酰氨基)-5-(二氨基甲亚氨基)戊酰基]氨基]-3-甲基丁酰基]氨基]-3-(4-羟基苯基)丙酰基]氨基]-3-甲基戊酰基]氨基]-3-(1H-咪唑-5-基)丙酰基]吡咯烷-2-羰基]氨基]-3-苯基丙酸

描述

Potent endogenous vasoconstrictor peptide; derivative of angiotensin (Ang) II. Elicits pressor and renal vasoconstrictor effects in rodents via the AT1 receptor; inhibited by Candesartan but not by AT2 receptor ligands in vivo. Displays a similar affinity for AT1 and AT2 receptors as angiotensin II in vitro (Ki values are 1.6 and 2.3 nM at AT1 and AT2 receptors); also increases inositol phosphate accumulation with a similar potency to Ang II (EC50 = 6.7 nM).

科学研究应用

Cardiovascular Pathophysiology

Angiotensin A plays a crucial role in cardiovascular regulations . It is part of the renin-angiotensin system (RAS), which is a challenging target for most cardioprotective strategies . Angiotensin A is positioned at the crossroad in this system since it either elicits direct vasoconstrictive and pro-proliferative actions or it is further metabolized to alamandine, triggering opposing effects . This pathway modulates peripheral and central blood pressure regulation and cardiovascular remodeling .

Hypertension

The discovery of Angiotensin A has shed new light on the causes of hypertension and on the role of the kidney in the control of circulation . It is generally accepted that the effects of angiotensin-converting enzyme (ACE) inhibitors, angiotensin type 1 receptor (AT1) blockers, direct renin inhibitors, and aldosterone receptor antagonists provide protection beyond blood pressure (BP) reduction in addition to their hemodynamic effects .

Blood Pressure Regulation

Experiments on AT1 receptor knockout and wild type mice showed that administration of Ang A to mice expressing no AT1 receptors was not associated with any significant increase in BP . This suggests that Angiotensin A plays a role in blood pressure regulation.

Renin-Angiotensin-Aldosterone System (RAAS)

The renin–angiotensin–aldosterone system (RAAS) is a complex network designed to ensure the perfusion of vital organs . It connects multiple organ systems and has evolved to regulate blood pressure by volume expansion, sodium and water retention, arteriolar constriction as well as thirst stimulation . Angiotensin A is a key component of this system.

Brain Function

All major angiotensin receptors (AT1, AT2, and Mas) are expressed in the brain . An important question is what angiotensin these receptors actually see: blood derived or locally synthesized Ang II, Ang III, and Ang-(1–7)? And in case of local synthesis, does a so-called brain RAS, acting independently of the circulating RAS, truly exist?

Pregnancy and Sex-Related Aspects

The complexity of the renin–angiotensin system (RAS) has increased considerably in the past 2 decades . This includes the discovery of multiple novel angiotensin metabolites and receptors, all having effects of their own and often opposing those of the Ang II–AT receptor path- 1 way . This has wide-ranging effects, depending on what angiotensin metabolites/receptors are up- or downregulated and often occurring in a disease- and tissue-specific manner . This includes effects during pregnancy and sex-related aspects .

属性

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCOFDZSJYMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856121 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

CAS RN |

51833-76-2 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

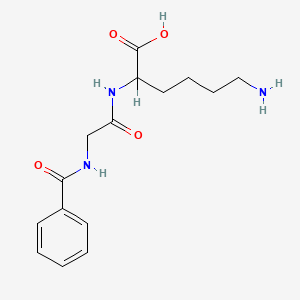

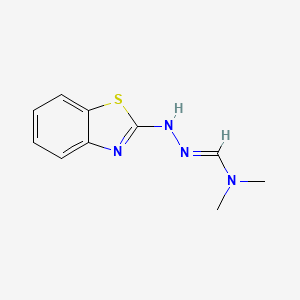

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)